molecular formula C19H20FNO4S B2706917 N-(3-(benzofuran-2-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034457-85-5

N-(3-(benzofuran-2-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2706917
CAS No.: 2034457-85-5
M. Wt: 377.43
InChI Key: HSNIFCQQYCFCIV-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a benzofuran ring, a fluorobenzene ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids under acidic conditions. The benzofuran derivative is then reacted with a suitable alkylating agent to introduce the propyl group.

The next step involves the introduction of the ethoxy and fluorine substituents on the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using ethyl iodide and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Finally, the sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The ethoxy and fluorine substituents on the benzene ring can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may have potential as a therapeutic agent for the treatment of diseases such as cancer or infectious diseases.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds such as 2-(benzofuran-2-yl)ethanol and 2-(benzofuran-2-yl)acetic acid share the benzofuran core structure.

    Fluorobenzene derivatives: Compounds like 4-fluoroaniline and 4-fluorobenzoic acid have similar fluorine-substituted benzene rings.

    Sulfonamide derivatives: Compounds such as sulfanilamide and sulfamethoxazole contain the sulfonamide functional group.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the combination of its structural features, which include the benzofuran ring, the ethoxy and fluorine substituents on the benzene ring, and the sulfonamide group. This unique combination of functional groups may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c1-2-24-19-10-9-16(13-17(19)20)26(22,23)21-11-5-7-15-12-14-6-3-4-8-18(14)25-15/h3-4,6,8-10,12-13,21H,2,5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNIFCQQYCFCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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